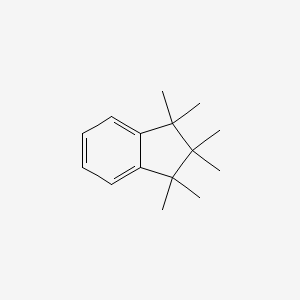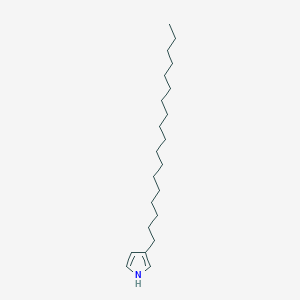
3-Octadecyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Octadecyl-1H-pyrrole is a chemical compound belonging to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound is characterized by an octadecyl (C18H37) chain attached to the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include an octadecyl-substituted 1,4-dicarbonyl compound and ammonia or an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of metal catalysts, such as iron(III) chloride, can facilitate the reaction under milder conditions, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions: 3-Octadecyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated or nitrated pyrroles.
科学研究应用
3-Octadecyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
作用机制
The mechanism of action of 3-Octadecyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the long octadecyl chain can interact with lipid membranes, altering membrane fluidity and permeability .
相似化合物的比较
Pyrrole: The parent compound with a simple five-membered ring containing nitrogen.
1-Octadecyl-1H-pyrrole: Similar to 3-Octadecyl-1H-pyrrole but with the octadecyl chain attached to the nitrogen atom.
Pyridine: A six-membered aromatic heterocycle containing nitrogen, similar in reactivity but with different electronic properties.
Uniqueness: this compound is unique due to the position of the octadecyl chain, which imparts distinct physical and chemical properties compared to other pyrrole derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
属性
CAS 编号 |
93362-22-2 |
|---|---|
分子式 |
C22H41N |
分子量 |
319.6 g/mol |
IUPAC 名称 |
3-octadecyl-1H-pyrrole |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21,23H,2-18H2,1H3 |
InChI 键 |
GNRWJLDIWSTMMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=CNC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


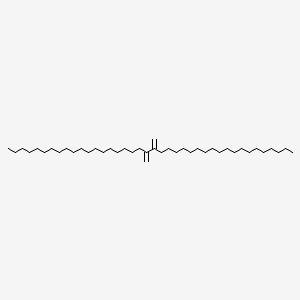


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
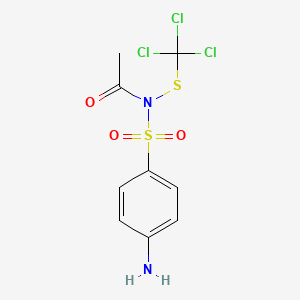
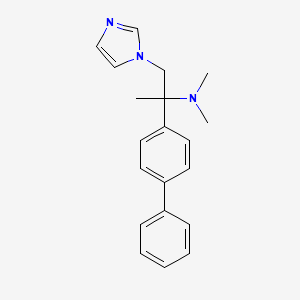
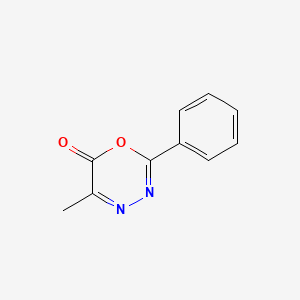
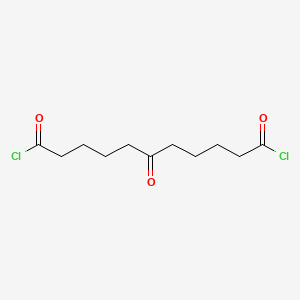
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)


